7-(4-chlorophenyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethylphenyl group, and a dimethylimidazopurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazopurine Core: The imidazopurine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorophenyl and 3-(trifluoromethyl)phenyl derivatives.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazopurines.
Scientific Research Applications
7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
- 7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Uniqueness
The uniqueness of 7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and trifluoromethylphenyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C22H15ClF3N5O2 |
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Molecular Weight |
473.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2,4-dimethyl-6-[3-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H15ClF3N5O2/c1-28-18-17(19(32)29(2)21(28)33)30-11-16(12-6-8-14(23)9-7-12)31(20(30)27-18)15-5-3-4-13(10-15)22(24,25)26/h3-11H,1-2H3 |
InChI Key |
HWMKGBNPKKQRAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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